Acetanilide-15N

Description

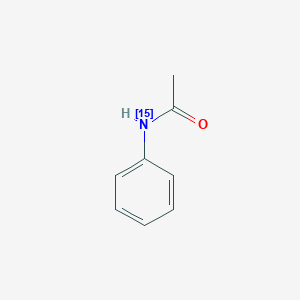

Structure

3D Structure

Propriétés

IUPAC Name |

N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-QBZHADDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480128 | |

| Record name | Acetanilide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-75-8 | |

| Record name | Acetanilide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Acetanilide-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis and preparation of ¹⁵N-labeled acetanilide, a crucial isotopically labeled compound with applications in mechanistic studies, drug metabolism research, and as an internal standard in mass spectrometry. We delve into the core principles of the acetylation of ¹⁵N-aniline, offering a detailed, step-by-step protocol that emphasizes safety, efficiency, and product purity. The causality behind experimental choices is explained, ensuring a deep understanding of the synthetic strategy. Furthermore, this guide includes methods for purification and characterization, supported by data presentation and visual diagrams to facilitate comprehension and reproducibility.

Introduction: The Significance of Acetanilide-¹⁵N

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. Acetanilide-¹⁵N, in which the nitrogen-14 atom of the amide group is replaced with the stable nitrogen-15 isotope, serves as a valuable tracer. Its applications are diverse, ranging from elucidating reaction mechanisms to tracking the metabolic fate of aniline-derived pharmaceuticals.[1] The ¹⁵N nucleus possesses a nuclear spin of ½, making it NMR-active and allowing for detailed structural and dynamic studies by ¹⁵N NMR spectroscopy.[2][3]

The synthesis of Acetanilide-¹⁵N is a cornerstone reaction in organic chemistry, primarily involving the N-acetylation of ¹⁵N-labeled aniline.[4] This process, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity. This guide aims to provide the necessary expertise and practical insights for the successful synthesis of this important compound.

The Synthetic Pathway: Acetylation of Aniline-¹⁵N

The most common and efficient method for preparing Acetanilide-¹⁵N is through the acetylation of Aniline-¹⁵N using an acetylating agent such as acetic anhydride or acetyl chloride.[5][6] This reaction is a classic example of nucleophilic acyl substitution.

The Underlying Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the ¹⁵N-nitrogen atom of aniline on the electrophilic carbonyl carbon of the acetylating agent.[7][8] When acetic anhydride is used, the reaction results in the formation of Acetanilide-¹⁵N and acetic acid as a byproduct.[9]

The mechanism can be summarized in the following key steps:

-

Nucleophilic Attack: The ¹⁵N-aniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.[8]

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling an acetate ion as a leaving group.

-

Proton Transfer: A final proton transfer step yields the stable Acetanilide-¹⁵N and acetic acid.[6]

The reaction is often carried out in the presence of a base or an acid catalyst to enhance the reaction rate.[10][11]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the rationale behind each step is clearly articulated to ensure reproducibility and success.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Purpose |

| Aniline-¹⁵N | 94.12 | 1.0 g (10.6 mmol) | Starting Material |

| Acetic Anhydride | 102.09 | 1.2 mL (12.7 mmol) | Acetylating Agent |

| Glacial Acetic Acid | 60.05 | 5 mL | Solvent/Catalyst |

| Sodium Acetate | 82.03 | 1.5 g | Base |

| Distilled Water | 18.02 | ~100 mL | Precipitation/Washing |

| Ethanol (95%) | 46.07 | As needed | Recrystallization Solvent |

Step-by-Step Synthesis Procedure

-

Dissolution of Aniline-¹⁵N: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of Aniline-¹⁵N in 5 mL of glacial acetic acid.[11] Aniline itself is not very soluble in water, and the acidic medium helps to fully solvate the amine.[12][13]

-

Addition of Acetic Anhydride: While gently swirling the flask, slowly add 1.2 mL of acetic anhydride to the aniline solution.[14] The reaction is exothermic, and slow addition helps to control the temperature.[15]

-

Reaction Mixture: Continue to swirl the mixture for 5-10 minutes to ensure complete reaction. The formation of Acetanilide-¹⁵N often begins immediately, and the solution may become warm.[9]

-

Precipitation of the Product: Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water.[10] Acetanilide is sparingly soluble in cold water, leading to its precipitation.[12] Stir the mixture vigorously to hydrolyze any excess acetic anhydride.

-

Neutralization: Prepare a solution of 1.5 g of sodium acetate in 10 mL of water and add it to the mixture.[12][14] The sodium acetate neutralizes the acetic acid formed as a byproduct and any remaining acid catalyst, further promoting the precipitation of the acetanilide.

-

Isolation of Crude Product: Cool the mixture in an ice bath for 15-20 minutes to maximize crystal formation.[12][16] Collect the crude Acetanilide-¹⁵N crystals by vacuum filtration using a Büchner funnel.[14]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities.[17][18]

Safety Precautions

-

Aniline: Aniline is toxic and can be absorbed through the skin.[18] It is also a suspected carcinogen and mutagen.[19] Always handle aniline and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][20][21]

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator.[18] It reacts exothermically with water.[15] Handle it with care in a fume hood.

-

Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns.[22] Wear appropriate PPE.

Purification and Characterization

Purification by Recrystallization

The crude Acetanilide-¹⁵N can be purified by recrystallization from a hot water/ethanol mixture to obtain a product of high purity.[16][17]

-

Transfer the crude product to a beaker.

-

Add a minimum amount of hot water (and a few drops of ethanol if necessary) to dissolve the solid completely.[17][23]

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb the colored impurities.[16]

-

Hot filter the solution to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[24]

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold water.[23]

-

Dry the crystals thoroughly.

Characterization

The identity and purity of the synthesized Acetanilide-¹⁵N should be confirmed using various analytical techniques.

| Technique | Expected Results |

| Melting Point | The melting point of pure acetanilide is 113-115 °C.[25] A sharp melting point range indicates high purity.[17] |

| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the aromatic protons, the N-H proton, and the methyl protons. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.[26] |

| ¹⁵N NMR | The ¹⁵N NMR spectrum will show a characteristic chemical shift for the amide nitrogen, confirming the incorporation of the ¹⁵N isotope.[27][28] |

| FTIR | The infrared spectrum will show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and aromatic C-H stretches. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of Acetanilide-¹⁵N (m/z = 136.16).[25] |

Visualizing the Process

Reaction Mechanism

Caption: Mechanism of Acetanilide-¹⁵N Synthesis.

Experimental Workflow

Caption: Workflow for Acetanilide-¹⁵N Synthesis.

Conclusion

The synthesis of Acetanilide-¹⁵N is a fundamental and highly valuable procedure for researchers in various scientific disciplines. By understanding the underlying chemical principles and adhering to a well-defined and validated protocol, scientists can reliably produce this isotopically labeled compound with high yield and purity. The methods for purification and characterization outlined in this guide are essential for ensuring the quality of the final product, which is critical for its intended applications in research and development.

References

-

Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

-

Jumaidil, A., & Martoprawiro, M. A. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Retrieved from [Link]

-

Chemical Communications. (n.d.). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. RSC Publishing. Retrieved from [Link]

-

Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? r/chemhelp. Retrieved from [Link]

-

Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

-

Quora. (2018). What happens to acetic anhydride after reacting with aniline? Retrieved from [Link]

-

SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

askIITians. (2025). What is the action of the following reagents on aniline? Acetic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ¹⁵N‐aniline 2 and the proposed mechanism. Retrieved from [Link]

-

Loba Chemie. (2019). ANILINE BLUE - ORANGE G ACETIC (FOR AZAN STAIN) MSDS. Retrieved from [Link]

-

Al-Hakiem, M. M. H. (n.d.). Synthesis of Acetanilide. University of Basrah. Retrieved from [Link]

-

Foothill College. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from [Link]

-

Cerritos College. (n.d.). Purification by crystallization. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Preparation of acetanilide. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

-

National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

-

YouTube. (2022). When aniline reacts with acetic anhydride the product formed is a) o – aminoacetophenone b) m-aminoacetophenone c) p – aminoacetophenone d) acetanilide. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetanilide. Retrieved from [Link]

-

YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

-

ResearchGate. (2025). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Study of Self-Association of Acetanilide in Chloroform, Acetone, Acetonitrile and Dimethyl Sulphoxide. Retrieved from [Link]

-

Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]

-

ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]

-

The University of the West Indies at Mona. (n.d.). Experiment 17. The preparation of acetanilide from aniline. Retrieved from [Link]

-

University of Tübingen. (2020). NMR of acetanilide. Retrieved from [Link]

-

Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of acetanilide. Retrieved from [Link]

-

University of Warwick. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]

-

Scribd. (2021). Purification of Acetanilide by Recrystallization. Retrieved from [Link]

Sources

- 1. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the action of the following reagents on aniline?Acetic anhydr - askIITians [askiitians.com]

- 5. scribd.com [scribd.com]

- 6. studylib.net [studylib.net]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. quora.com [quora.com]

- 10. byjus.com [byjus.com]

- 11. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. sia-toolbox.net [sia-toolbox.net]

- 16. Preparation of acetanilide [cs.gordon.edu]

- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 18. The preparation of acetanilide from aniline. [wwwchem.uwimona.edu.jm]

- 19. Aniline-15N 15N 98atom 7022-92-6 [sigmaaldrich.com]

- 20. carlroth.com [carlroth.com]

- 21. nj.gov [nj.gov]

- 22. lobachemie.com [lobachemie.com]

- 23. scribd.com [scribd.com]

- 24. cerritos.edu [cerritos.edu]

- 25. 乙酰苯胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.cn]

- 26. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 27. spectrabase.com [spectrabase.com]

- 28. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Acetanilide-¹⁵N: Commercial Sources, Technical Applications, and Best Practices

For researchers, scientists, and drug development professionals venturing into stable isotope labeling, the strategic selection and application of isotopically enriched compounds are paramount to experimental success. Acetanilide-¹⁵N, a non-radioactive labeled analog of acetanilide, serves as a critical tool in a multitude of research applications, from elucidating metabolic pathways to serving as an internal standard for quantitative analysis. This in-depth technical guide provides a comprehensive overview of commercial suppliers, key quality considerations, and detailed protocols for the effective use of Acetanilide-¹⁵N in your research endeavors.

The Significance of ¹⁵N Labeling in Acetanilide

Acetanilide (C₈H₉NO) is a simple aromatic amide that has historical significance in pharmacology.[1] Its ¹⁵N-labeled counterpart, where the naturally abundant ¹⁴N isotope in the amide group is replaced with the heavier, stable ¹⁵N isotope, offers a powerful handle for analytical detection without altering the chemical properties of the molecule. The introduction of the ¹⁵N atom allows researchers to trace, quantify, and characterize the molecule and its metabolites with high precision using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

The utility of Acetanilide-¹⁵N stems from the distinct physical properties of the ¹⁵N nucleus. With a nuclear spin of 1/2, ¹⁵N provides sharp and well-resolved signals in NMR spectroscopy, unlike the quadrupolar ¹⁴N nucleus which often leads to broad, difficult-to-interpret peaks.[3] In mass spectrometry, the one-mass-unit difference between Acetanilide-¹⁵N and its unlabeled counterpart allows for clear differentiation and accurate quantification, especially when used as an internal standard.[1]

Commercial Suppliers and Product Specifications

A critical first step in any research project involving labeled compounds is the procurement of high-quality materials. Several reputable commercial suppliers offer Acetanilide-¹⁵N for research purposes. The choice of supplier often depends on factors such as isotopic purity, chemical purity, available quantities, and cost.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Acetanilide-¹⁵N | 1449-75-8 | ≥98 atom % ¹⁵N | ≥99% (CP) | Custom packaging available upon request |

| Cambridge Isotope Laboratories, Inc. (CIL) | Acetanilide (¹⁵N, 98%+) | 1449-75-8 | ≥98% | ≥98% | 1 g |

| Amerigo Scientific | Acetanilide-¹⁵N | 1449-75-8 | Not Specified | 99% (CP) | Inquire for details |

| Medical Isotopes, Inc. | ACETANILIDE-¹⁵N | 1449-75-8 | 99 atom % ¹⁵N | Not Specified | 0.1 g |

| American Custom Chemicals Corporation | ACETANILIDE-¹⁵N | 1449-75-8 | Not Specified | Not Specified | 5 mg |

Note: CP denotes Chemical Purity. Pricing is subject to change and should be confirmed with the respective suppliers. It is crucial to request a Certificate of Analysis (CoA) from the supplier to verify the specific isotopic and chemical purity of the purchased lot.[1][4][5][6]

The Critical Role of Isotopic and Chemical Purity

The reliability of experimental data derived from ¹⁵N-labeled compounds is directly linked to their isotopic and chemical purity.

-

Isotopic Purity: This refers to the percentage of molecules in which the nitrogen atom is indeed ¹⁵N. For quantitative applications, such as using Acetanilide-¹⁵N as an internal standard in mass spectrometry, high isotopic purity (typically ≥98%) is essential.[7][8] Lower isotopic purity can lead to inaccurate quantification due to the presence of unlabeled or doubly labeled species. In quantitative proteomics, the accuracy of protein quantification heavily relies on the precise knowledge of the isotopic enrichment of the internal standards.[7][9]

-

Chemical Purity: This indicates the percentage of the material that is the desired compound, Acetanilide-¹⁵N, free from other chemical contaminants. Impurities can interfere with analytical measurements, leading to ambiguous results or incorrect interpretations. For all research applications, a chemical purity of ≥98% is highly recommended.

Synthesis of Acetanilide-¹⁵N: A Conceptual Workflow

While researchers typically purchase Acetanilide-¹⁵N from commercial suppliers, understanding its synthesis provides valuable context. The most common route involves the acetylation of ¹⁵N-labeled aniline.

Caption: Conceptual workflow for the synthesis of Acetanilide-¹⁵N.

The synthesis of the crucial precursor, Aniline-¹⁵N, can be achieved through various methods, including the reaction of a nitrogen-15 source like glycine-¹⁵N with unlabeled anilines.[10] The subsequent acetylation is a standard organic chemistry procedure.[2][5][7][11]

Applications in Research: Methodologies and Protocols

Acetanilide-¹⁵N finds its primary utility in two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR, the ¹⁵N label allows for the application of heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[12] This technique provides a "fingerprint" of a molecule, with each peak in the 2D spectrum corresponding to a specific nitrogen-hydrogen bond.

-

Sample Preparation: Dissolve 5-10 mg of Acetanilide-¹⁵N in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice of solvent is critical to avoid signals that may overlap with the analyte peaks.

-

NMR Spectrometer Setup:

-

Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition of a ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to confirm the presence and purity of the sample. The expected chemical shifts for the protons in acetanilide are approximately 2.1 ppm (CH₃), 7.0-7.5 ppm (aromatic protons), and around 8.5-9.5 ppm for the NH proton, which will be significantly influenced by the solvent and concentration.[13]

-

¹H-¹⁵N HSQC Experiment Setup:

-

Load a standard ¹H-¹⁵N HSQC pulse sequence.

-

Set the spectral widths for both ¹H and ¹⁵N dimensions. A typical ¹⁵N spectral width for amides is around 30-40 ppm.

-

Optimize the acquisition parameters, including the number of scans and relaxation delays, to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply appropriate window functions and Fourier transform the acquired data in both dimensions.

-

Phase correct the spectrum.

-

The resulting 2D spectrum will show a correlation peak between the amide proton and the ¹⁵N nucleus. The position of this peak is sensitive to the local chemical environment.

-

Caption: Experimental workflow for ¹H-¹⁵N HSQC analysis.

Mass Spectrometry (MS)

In mass spectrometry, Acetanilide-¹⁵N is an excellent internal standard for the quantification of unlabeled acetanilide and its metabolites.[1][14] The principle of isotope dilution mass spectrometry (IDMS) relies on adding a known amount of the labeled standard to a sample containing the unlabeled analyte. The ratio of the signals from the labeled and unlabeled compounds in the mass spectrum allows for precise quantification, correcting for variations in sample preparation and instrument response.[3]

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Acetanilide-¹⁵N of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards containing known concentrations of unlabeled acetanilide.

-

-

Sample Preparation:

-

To a known volume or weight of the sample (e.g., plasma, urine, or a reaction mixture), add a fixed amount of the Acetanilide-¹⁵N internal standard solution.

-

Perform the necessary sample extraction and cleanup procedures to isolate the analyte and the internal standard.

-

-

GC-MS or LC-MS Analysis:

-

Inject the prepared sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

-

Develop a chromatographic method that provides good separation of acetanilide from other matrix components.

-

Set the mass spectrometer to monitor the molecular ions (or characteristic fragment ions) of both unlabeled acetanilide (m/z 135) and Acetanilide-¹⁵N (m/z 136).

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and the unknown sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled acetanilide in the calibration standards.

-

Determine the concentration of acetanilide in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Caption: Workflow for quantitative analysis using IDMS.

Conclusion: Enabling Precision in Research

Acetanilide-¹⁵N is a versatile and indispensable tool for researchers in chemistry, biology, and pharmaceutical sciences. Its commercial availability from a range of trusted suppliers, coupled with its well-defined applications in NMR and mass spectrometry, empowers scientists to conduct high-precision experiments. By carefully selecting a supplier that provides high-purity material and by adhering to robust experimental protocols, researchers can confidently leverage the power of stable isotope labeling to advance their scientific discoveries.

References

-

Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications.[Link]

-

Deuterated Solvents & Stable Isotope-Labeled Compounds. Eurisotop.[Link]

-

Synthesis of ¹⁵N‐aniline 2 and the proposed mechanism. ResearchGate.[Link]

-

The Importance of Considering Natural Isotopes in Improving Protein Identification Accuracy. ResearchGate.[Link]

-

Stable isotope labeled compounds. TZAMAL – D-CHEM.[Link]

-

CK Isotopes - UK Stable Isotopes Supplier – UK Distributor for CIL. CK Isotopes.[Link]

-

12 Isotopes Companies From around the world. chemeurope.com.[Link]

-

Stable isotopes as probes for the metabolism of acetanilide in man and the rat. PubMed.[Link]

-

Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics. NIH.[Link]

-

Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing.[Link]

-

Mass spectrometry-based quantitative proteomics. CiteSeerX.[Link]

-

Acetanilide. Biocompare.[Link]

-

General Principles of Quantitative Proteomics - Tina Ludwig - DIA/SWATH Course 2017 - ETH Zurich. YouTube.[Link]

-

Acetanilide-¹⁵N (99% (CP)). Amerigo Scientific.[Link]

-

HSQC_15N.nan. Protocols.io.[Link]

-

Carbonyl carbon label selective (CCLS) ¹H–¹⁵N HSQC experiment for improved detection of backbone ¹³C–¹⁵N cross peaks in larger proteins. SpringerLink.[Link]

-

Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. The Australian National University.[Link]

-

Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv.[Link]

-

Nicotine, acetanilide and urea multi-level 2 H-, 13 C- and 15 N-abundance reference materials for continuous-flow isotope ratio mass spectrometry. ResearchGate.[Link]

-

¹H-¹⁵N HSQC. Protein NMR.[Link]

-

Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments.[Link]

-

A 1 H, 15 N-HSQC-based titration protocol. To a 15 N-labeled protein,... ResearchGate.[Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.[Link]

-

One‐shot ¹³C¹⁵N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central.[Link]

-

Which aqueous internal standards can I use in GC-MS analyses? ResearchGate.[Link]

-

Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. MDPI.[Link]

-

Comparative metabolism and elimination of acetanilide compounds by rat. PubMed.[Link]

Sources

- 1. nottingham.ac.uk [nottingham.ac.uk]

- 2. d-chem.co.il [d-chem.co.il]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. 乙酰苯胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. Acetanilide-15N 15N 98atom 1449-75-8 [sigmaaldrich.com]

- 7. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. protein-nmr.org.uk [protein-nmr.org.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Stable isotopes as probes for the metabolism of acetanilide in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Acetanilide-15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential safety and handling protocols for Acetanilide-15N. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and best laboratory practices to ensure the well-being of researchers and the integrity of experimental outcomes. While Acetanilide-15N is labeled with a stable isotope and does not present a radiological hazard, it is imperative to handle it with the same level of caution as its unlabeled counterpart due to the inherent chemical properties of the acetanilide molecule.

Chemical Identification and Properties

Acetanilide-15N is an isotopically labeled form of acetanilide, where the nitrogen atom in the amide group is the stable isotope ¹⁵N.[1] This labeling is a powerful tool for tracing the molecule's path in various chemical and biological systems without altering its chemical reactivity.[2]

Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉¹⁵NO | [1] |

| Molecular Weight | ~136.16 g/mol | [1][3] |

| Appearance | White to gray solid, crystalline powder, or flakes | [4][5] |

| Melting Point | 113-115 °C | [4] |

| Boiling Point | 304 °C | [4] |

| Solubility | Soluble in hot water, alcohol, and other organic solvents. | [4][6] |

| Vapor Pressure | 1 mm Hg @ 114 °C | [4][7] |

| Density | 1.21 - 1.230 g/mL at 25 °C | [8] |

Hazard Identification and Classification

Acetanilide-15N is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[4][9]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

The signal word for Acetanilide-15N is "Warning".[1] Ingestion can lead to symptoms such as soreness and redness of the mouth and throat, difficulty swallowing, nausea, and vomiting.[4] Skin contact may cause mild irritation, while eye contact can result in irritation and redness.[4] Inhalation of dust can irritate the respiratory tract.[6][9]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is crucial when handling Acetanilide-15N.

Engineering Controls

-

Ventilation: Always handle Acetanilide-15N in a well-ventilated area.[4][9] A fume hood or a laboratory bench with local exhaust ventilation is highly recommended to minimize the inhalation of dust particles.[9][10]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any handling area.[8][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.

Caption: PPE Selection Workflow for Acetanilide-15N.

-

Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[4][11]

-

Skin Protection:

-

Respiratory Protection: If working in an area with insufficient ventilation or where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[4][12]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory environment.

Handling

-

Avoid direct contact with the substance.[4]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[9][11]

-

Do not eat, drink, or smoke in areas where Acetanilide-15N is handled or stored.[9][13]

Storage

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11][14]

First Aid Measures in Case of Exposure

Immediate and appropriate first aid can significantly mitigate the adverse effects of accidental exposure.

Caption: Emergency First Aid Decision Tree.

-

After Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][15]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][16] Seek medical attention if irritation persists.[16]

-

After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[16]

-

After Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them a half-liter of water to drink.[4] Seek immediate medical attention.[4]

Accidental Release Measures

In the event of a spill, prompt and safe cleanup is essential to prevent further exposure and contamination.

-

Personal Precautions: Wear the appropriate personal protective equipment as detailed in Section 3.[16][17] Avoid creating dust.[4]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[4][16]

-

Cleanup Procedures: Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[12][14][17] Ventilate the area and wash the spill site after the material has been collected.[14][18]

Disposal Considerations

Dispose of Acetanilide-15N and any contaminated materials as hazardous waste in accordance with all applicable local, regional, and national regulations.[11][16] Do not dispose of it in the environment.[16]

Specific Considerations for the ¹⁵N Isotope

The ¹⁵N isotope in Acetanilide-15N is a stable, non-radioactive isotope of nitrogen. Therefore, it does not pose any radiological hazards, and no special precautions beyond those for unlabeled acetanilide are required in this regard. The primary purpose of the isotopic label is for use as a tracer in scientific studies, such as in metabolic flux analysis or as an internal standard in mass spectrometry.[2] When designing experiments, the cost and purity of the labeled compound should be considered.

Conclusion

The safe handling of Acetanilide-15N is paramount for the protection of laboratory personnel and the integrity of research. By understanding its chemical properties and associated hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can work with this valuable compound confidently and safely.

References

- Carl ROTH. (n.d.). Safety Data Sheet: Acetanilide.

- Sciforce. (2015, June 17). acetanilide - SAFETY DATA SHEET.

- Cambridge Isotope Laboratories, Inc. (n.d.). Acetanilide (¹⁵N, 98%+).

- Sigma-Aldrich. (n.d.). Acetanilide-15N 15N 98atom 1449-75-8.

- Fisher Scientific. (2015, March 19). Safety Data Sheet - Acetanilide, Tech Grade.

- ACT Team. (2024, June 27). Comprehensive SDS for Acetanilide – Safety and Handling Guide.

- Thermo Fisher Scientific. (n.d.). Acetanilide - SAFETY DATA SHEET.

- Elemental Microanalysis. (2024, August 2). ACETANILIDE.

- Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetanilide.

- National Center for Biotechnology Information. (n.d.). Acetanilide-15N. PubChem.

- Science Company. (2009, January 23). Acetanilide.

- Chem-Supply. (2018, October 23). Acetanilide - SAFETY DATA SHEET.

- IsoLab. (n.d.). SDS - Acetanilide.

- American Chemical Society. (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. ACS Publications.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- National Institute of Standards and Technology. (2016, July 8). SAFETY DATA SHEET - SUBSTANCE AND SOURCE IDENTIFICATION.

- Santa Cruz Biotechnology. (n.d.). Acetanilide.

- National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem.

- DC Fine Chemicals. (2024, November 4). Acetanilide 119340 - Safety Data Sheet.

- Organisation for Economic Co-operation and Development. (n.d.). ACETANILIDE CAS N°: 103-84-4.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetanilide.

- Flinn Scientific. (2014, March 21). Acetanilide SDS (Safety Data Sheet).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetanilide, 99+%.

- Wikipedia. (n.d.). Isotopic labeling.

- Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications.

- Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.

- Simson Pharma. (n.d.). Isotope Labelled Compounds.

Sources

- 1. isotope.com [isotope.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Acetanilide-15N | C8H9NO | CID 12199326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 5. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. resources.finalsite.net [resources.finalsite.net]

- 9. fishersci.com [fishersci.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. carlroth.com [carlroth.com]

- 12. isolab.ess.washington.edu [isolab.ess.washington.edu]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. archpdfs.lps.org [archpdfs.lps.org]

- 15. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 16. <h1>Comprehensive SDS for Acetanilide – Safety and Handling Guide</h1> – KHA Online-SDS Management [online-msds.com]

- 17. thermofishersci.in [thermofishersci.in]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Acetanilide-15N CAS number and chemical identifiers

An In-Depth Technical Guide to Acetanilide-¹⁵N for Researchers and Drug Development Professionals

Introduction

Acetanilide, a foundational molecule in the history of medicinal chemistry, was one of the first aniline derivatives discovered to have both analgesic and antipyretic properties, introduced to medicine in 1886.[1][2][3] While its clinical use has been largely superseded by less toxic derivatives like paracetamol (acetaminophen)—which is, in fact, a metabolite of acetanilide—the core structure remains a subject of scientific interest.[1][4] The introduction of a stable isotope, Nitrogen-15 (¹⁵N), into the acetanilide structure creates Acetanilide-¹⁵N, a powerful tool for modern research.

This guide provides a comprehensive overview of Acetanilide-¹⁵N, focusing on its chemical identity, synthesis, and critical applications in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. As a stable, non-radioactive labeled compound, Acetanilide-¹⁵N allows researchers to trace the fate of nitrogen-containing compounds in biological systems and serves as an invaluable internal standard for quantitative mass spectrometry.

Core Chemical Identifiers and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are paramount for its effective use in a research setting. Acetanilide-¹⁵N is distinguished from its unlabeled counterpart by the presence of the ¹⁵N isotope in the amide group, which increases its molecular weight by approximately one mass unit.[5] This seemingly small change is the basis for its utility in isotopic dilution mass spectrometry.

| Identifier Type | Value | Source(s) |

| Labeled CAS Number | 1449-75-8 | [6][7][8][9][10] |

| Unlabeled CAS Number | 103-84-4 | [6] |

| Molecular Formula | C₈H₉¹⁵NO | [5][8] |

| Molecular Weight | 136.16 g/mol | [6][7][9] |

| IUPAC Name | N-phenylacetamide | [9] |

| Synonyms | N-Phenylacetamide-¹⁵N, Acetanilide (¹⁵N) | [7][8][10] |

| InChI | InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i9+1 | [5][9] |

| InChIKey | FZERHIULMFGESH-QBZHADDCSA-N | [5][9] |

| SMILES | CC(=O)[15NH]c1ccccc1 | [5][8] |

| Appearance | White solid, often with a flaky or crystalline appearance.[1][2] | [1][2] |

| Melting Point | 113-115 °C | [5][10][11] |

| Boiling Point | 304 °C | [5][10][11] |

| Density | 1.219 - 1.230 g/mL at 25 °C | [1][5][10] |

| Solubility | Slightly soluble in water; soluble in ethanol, diethyl ether, and acetone.[1][2] | [1][2] |

Synthesis and Isotopic Labeling

The synthesis of Acetanilide-¹⁵N is a straightforward acetylation reaction. The key to producing the isotopically labeled compound is the use of ¹⁵N-labeled aniline as the starting material. The reaction involves the nucleophilic attack of the ¹⁵N-labeled amino group of aniline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[2][12]

The causality behind this choice of reagents is clear: acetic anhydride provides the acetyl group (CH₃CO) in a highly reactive form, while aniline provides the core phenylamine structure. The reaction is often catalyzed by a small amount of acid and may be performed in a solvent like glacial acetic acid or water.[12][13][14]

Experimental Protocol: Synthesis of Acetanilide-¹⁵N

-

Reactant Preparation : In a round-bottom flask, dissolve ¹⁵N-Aniline in glacial acetic acid.[12] Rationale: Glacial acetic acid serves as both a solvent and a catalyst for the reaction.

-

Acetylation : Slowly add acetic anhydride to the solution with continuous stirring.[12] An exothermic reaction will occur. Rationale: Slow addition is crucial to control the reaction temperature, preventing potential side reactions and ensuring safety.

-

Reaction Completion : Gently heat the mixture under reflux for approximately 15-20 minutes to ensure the reaction goes to completion.[13][14]

-

Precipitation : Pour the hot reaction mixture into a beaker containing ice-cold water.[13][14] This will cause the crude Acetanilide-¹⁵N to precipitate out of the solution. Rationale: Acetanilide is poorly soluble in cold water, allowing for its isolation.

-

Isolation : Collect the solid precipitate by vacuum filtration, washing it with cold water to remove impurities like unreacted aniline and acetic acid.[1][13]

-

Purification (Recrystallization) : Dissolve the crude product in a minimum amount of hot water or an ethanol-water mixture.[1][13][14] Allow the solution to cool slowly, which will result in the formation of pure Acetanilide-¹⁵N crystals. Filter the purified crystals and dry them thoroughly. Rationale: Recrystallization is a purification technique based on differences in solubility. Impurities are removed as they remain in the cold solvent while the pure compound crystallizes out.

Caption: Workflow for the synthesis of Acetanilide-¹⁵N.

Applications in Research and Drug Development

The primary value of Acetanilide-¹⁵N lies in its utility as a tracer and an internal standard.

-

Metabolic Studies : As a labeled analogue of a historic drug, Acetanilide-¹⁵N is an ideal tool for studying the mechanisms of N-deacetylation and aromatic hydroxylation, key metabolic pathways for many pharmaceuticals. Researchers can administer the ¹⁵N-labeled compound and trace its metabolic fate using mass spectrometry, identifying and quantifying metabolites with high precision without the need for radioactive labels.

-

Quantitative Bioanalysis (Isotope Dilution Mass Spectrometry) : In drug development, accurately quantifying the concentration of a drug or its metabolites in biological matrices (like plasma or urine) is critical. Acetanilide-¹⁵N serves as a perfect internal standard for the quantification of unlabeled acetanilide. A known amount of the labeled standard is added to the sample. Since the ¹⁵N-labeled version is chemically identical to the unlabeled analyte, it behaves identically during sample extraction, processing, and chromatographic separation. However, it is differentiated by its mass in the mass spectrometer. The ratio of the analyte's signal to the standard's signal allows for highly accurate and precise quantification, correcting for any sample loss during preparation.

Analytical Methodologies

The analysis of Acetanilide-¹⁵N relies on techniques that can differentiate it from its unlabeled counterpart, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis.

-

Sample Preparation : A known concentration of Acetanilide-¹⁵N (internal standard) is spiked into the biological sample (e.g., plasma). Proteins are precipitated using a solvent like acetonitrile, and the supernatant is isolated.

-

Chromatographic Separation : The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reverse-phase column is typically used to separate acetanilide from other matrix components.

-

Mass Spectrometric Detection : The eluent from the HPLC is directed into the mass spectrometer. Using electrospray ionization (ESI), the molecules are ionized. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both unlabeled acetanilide (e.g., 136 -> 93) and Acetanilide-¹⁵N (137 -> 94).

-

Quantification : A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations. The concentration in the unknown sample is then determined from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is used for quantification, ¹⁵N NMR spectroscopy can be used to confirm the position of the isotopic label and study the electronic environment of the nitrogen atom.[15] The ¹⁵N nucleus has a different spin and magnetic moment than the more common ¹⁴N, making it NMR-active and allowing for specific structural elucidation.

Safety and Handling

Acetanilide-¹⁵N shares the same toxicological profile as its unlabeled form. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[9][10] Chronic exposure may lead to more severe effects, including methemoglobinemia, which results in cyanosis (a bluish discoloration of the skin).[11][16]

Recommended Handling Precautions

-

Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat.[17][18]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[11]

-

Storage : Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[11][17]

-

First Aid :

References

-

Amerigo Scientific. (n.d.). Acetanilide-¹⁵N (99% (CP)). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12199326, Acetanilide-¹⁵N. Retrieved from [Link]

-

Al-Hakiem, M. M. H. (n.d.). Synthesis of Acetanilide. University of Basrah. Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

-

Testbook. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

-

Anonymous. (n.d.). Preparation of acetanilide from aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 904, Acetanilide. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

-

Science.gov. (n.d.). acetanilides: Topics by Science.gov. Retrieved from [Link]

-

Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetanilide. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

-

chemeurope.com. (n.d.). Acetanilide. Retrieved from [Link]

-

Scribd. (n.d.). Acetanilide Structure and Analysis. Retrieved from [Link]

-

Collegedunia. (n.d.). JEE Main Chemistry Syllabus 2026. Retrieved from [Link]

-

Lenczewski, D. (2015, September 3). Melting Point of Acetanilide [Video]. YouTube. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Acetanilide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetanilide [chemeurope.com]

- 5. Acetanilide-15N 15N 98atom 1449-75-8 [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. 乙酰苯胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.cn]

- 8. Acetanilide-15N (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 9. Acetanilide-15N | C8H9NO | CID 12199326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ACETANILIDE (15N) price,buy ACETANILIDE (15N) - chemicalbook [m.chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. testbook.com [testbook.com]

- 15. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ACETANILIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. thermofishersci.in [thermofishersci.in]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. elementalmicroanalysis.com [elementalmicroanalysis.com]

Solubility of Acetanilide-15N in common laboratory solvents

An In-Depth Technical Guide to the Solubility of Acetanilide-¹⁵N in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Acetanilide-¹⁵N, a stable isotope-labeled compound crucial for various research applications, including metabolic pathway tracing and nuclear magnetic resonance (NMR) spectroscopy. We begin by addressing the theoretical and practical implications of ¹⁵N isotopic labeling on the compound's physicochemical properties, concluding that for the purpose of solvent selection, the effect on bulk solubility is negligible. Therefore, the extensive solubility data available for unlabeled acetanilide is presented as a reliable proxy. The guide offers a detailed analysis of acetanilide's solubility based on its molecular structure, summarizing qualitative and quantitative data across a range of common polar protic, polar aprotic, and nonpolar laboratory solvents. Furthermore, a standardized experimental protocol for determining solubility is provided for researchers working with novel solvent systems. Practical applications related to solvent selection for synthesis, purification, and analysis are discussed to provide field-proven context for drug development professionals and chemical researchers.

Introduction to Acetanilide-¹⁵N

Acetanilide, or N-phenylacetamide, is a foundational aromatic amide that has played a significant role in the history of medicinal chemistry.[1][2] While its direct therapeutic use has been superseded by safer alternatives like its metabolite, paracetamol (acetaminophen), its derivatives remain important in pharmaceuticals and other chemical industries.[1][3] The isotopically labeled variant, Acetanilide-¹⁵N, incorporates the stable, NMR-active ¹⁵N isotope in place of the naturally abundant ¹⁴N.[4] This substitution is invaluable for researchers as it allows the molecule to be tracked and distinguished in complex biological and chemical systems using mass spectrometry and, most notably, ¹⁵N NMR spectroscopy.[5][6]

Understanding the solubility of Acetanilide-¹⁵N is a prerequisite for its effective use. Proper solvent selection is critical for:

-

Chemical Synthesis: Ensuring reactants are in the same phase for efficient reaction kinetics.

-

Purification: Designing effective recrystallization protocols to isolate the product with high purity.[7]

-

Biological Assays: Preparing stock solutions and ensuring bioavailability in in vitro and in vivo studies.

-

Analytical Chemistry: Preparing homogenous samples for techniques like NMR, HPLC, and mass spectrometry.

This guide serves as a central resource for this essential data, grounded in established physicochemical principles.

The Influence of ¹⁵N Isotopic Labeling on Solubility

A primary consideration for researchers is whether the isotopic label itself alters the compound's physical properties. Acetanilide-¹⁵N is an isotopologue of acetanilide, meaning it differs only in its isotopic composition.[8][9]

The substitution of a ¹⁴N atom with a heavier ¹⁵N atom results in a molecule with a slightly greater mass. This mass difference leads to lower vibrational frequencies and a lower zero-point energy for bonds involving the ¹⁵N atom.[10][11] In principle, these subtle quantum-level changes can influence intermolecular forces (such as hydrogen bonding and van der Waals forces) that govern the dissolution process.[12][13]

Studies on isotope effects have shown that heavier isotopic species can sometimes be slightly more soluble than their lighter counterparts, a phenomenon known as a "normal isotope effect".[14] However, the magnitude of this effect is generally very small for heavy atoms (like the ~7% mass increase from ¹⁴N to ¹⁵N) compared to the much larger relative mass change in hydrogen-to-deuterium substitution (~100% increase).[11] For bulk physical properties like solubility, the difference between Acetanilide-¹⁴N and Acetanilide-¹⁵N is not significant enough to alter solvent choice in typical laboratory practice. The energy landscape of dissolution is dominated by the larger forces dictated by the molecule's overall structure and functional groups.[12]

Physicochemical Properties

The fundamental physical properties of Acetanilide-¹⁵N are, for all practical purposes, identical to those of unlabeled acetanilide.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉¹⁵NO | [15] |

| Molecular Weight | ~136.16 g/mol | [15] |

| Appearance | White, glossy flake-like crystals or powder | [16] |

| Melting Point | 113-115 °C | [17] |

| Boiling Point | 304 °C | [17] |

| Density | ~1.219 g/cm³ | [14] |

Solubility Profile of Acetanilide-¹⁵N

Theoretical Basis: "Like Dissolves Like"

The solubility of acetanilide is governed by its molecular structure, which contains both polar and nonpolar regions.

-

Polar Region: The amide group (-NH-C=O) is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

-

Nonpolar Region: The benzene ring is large, aromatic, and hydrophobic (nonpolar).

This dual nature means its solubility is a balance between these two competing characteristics. The "like dissolves like" principle predicts that acetanilide will be more soluble in solvents that share some of its structural features.

-

Polar Solvents (e.g., Ethanol, Acetone): These solvents can interact favorably with the polar amide group, leading to good solubility.[1][10]

-

Nonpolar Solvents (e.g., Hexane): These solvents interact poorly with the polar amide group, resulting in very low solubility.[2][18]

-

Water (Polar Protic): While water is very polar, the large nonpolar benzene ring limits acetanilide's solubility, especially in cold water.[7][14] However, its solubility in water increases dramatically with temperature.[19]

Qualitative and Quantitative Solubility Data

The following table summarizes the solubility of acetanilide in common laboratory solvents. This data is directly applicable for work with Acetanilide-¹⁵N.

| Solvent | Solvent Type | Solubility | Quantitative Data ( g/100 mL) | Source(s) |

| Water (Cold) | Polar Protic | Slightly Soluble / Insoluble | <0.56 g/100 mL at 25 °C | [14] |

| Water (Hot) | Polar Protic | Soluble | 5.5 g/100 mL at 100 °C | [19] |

| Ethanol | Polar Protic | Very Soluble | 29.4 g/100 mL (1 in 3.4 mL) | [1] |

| 12.8 g/100 mL at 0 °C; 46.4 g/100 mL at 60 °C | [4] | |||

| Methanol | Polar Protic | Soluble | 33.3 g/100 mL (1 in 3 mL) | |

| Acetone | Polar Aprotic | Very Soluble | 25 g/100 mL (1 in 4 mL) | [10] |

| Ethyl Acetate | Polar Aprotic | Soluble | Data not specified, but known to be a good solvent. | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Assumed soluble based on polarity | - |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Qualitatively known to be soluble. | [5] |

| Chloroform | Polar Aprotic | Soluble | 27 g/100 mL (1 in 3.7 mL) | |

| Diethyl Ether | Weakly Polar | Soluble | 5.6 g/100 mL (1 in 18 mL) | [14] |

| Benzene | Nonpolar (Aromatic) | Soluble | 2.1 g/100 mL (1 in 47 mL) | |

| Hexane | Nonpolar (Aliphatic) | Insoluble | Qualitatively known to be insoluble. | [2][18] |

Effect of Temperature on Solubility

As with most solid solutes, the solubility of acetanilide in liquid solvents generally increases with temperature. This is because the dissolution process is typically endothermic; the added heat provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces of the solvent.[13]

This temperature dependence is particularly pronounced in solvents like water and ethanol, making them excellent choices for purification by recrystallization. For instance, the solubility in water increases by nearly tenfold from 25 °C to 100 °C.[14][19] This allows a large amount of impure Acetanilide-¹⁵N to be dissolved in a minimum amount of boiling water, with the vast majority of the pure compound crystallizing out upon cooling while impurities remain in the mother liquor.[19]

Standard Protocol for Experimental Solubility Determination

For novel solvent systems or when precise quantitative data is required, the following gravimetric protocol is recommended. This method is robust, reliable, and requires standard laboratory equipment.

Experimental Protocol: Gravimetric Method

-

Preparation: 1.1. To a 4 mL glass vial, add approximately 100-200 mg of Acetanilide-¹⁵N. 1.2. Add 2.0 mL of the desired solvent. This should be enough to form a slurry, ensuring an excess of solid solute remains. 1.3. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: 2.1. Place the vial in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). 2.2. Agitate the slurry for at least 24 hours. This allows the system to reach thermodynamic equilibrium, ensuring the solution is fully saturated.

-

Sample Collection: 3.1. Remove the vial from the shaker and let it stand for 1-2 hours to allow the excess solid to sediment completely. 3.2. Tare a clean, dry 2 mL glass vial on an analytical balance and record its mass (M_vial). 3.3. Carefully draw approximately 1.0 mL of the clear supernatant into a syringe fitted with a 0.22 µm filter (e.g., PTFE or nylon, depending on solvent compatibility). Filtering is critical to remove any undissolved microcrystals.

-

Solvent Evaporation and Measurement: 4.1. Dispense the filtered, saturated solution into the tared vial from step 3.2. 4.2. Immediately weigh the vial with the solution and record the mass (M_vial+solution). 4.3. Place the vial in a vacuum oven or use a gentle stream of nitrogen to evaporate the solvent completely until a constant weight is achieved. 4.4. Weigh the vial containing only the dried solute and record the final mass (M_vial+solute).

-

Calculation: 5.1. Mass of Solute = M_vial+solute - M_vial 5.2. Mass of Solvent = (M_vial+solution - M_vial) - (Mass of Solute) 5.3. Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) * 100

Practical Implications in Research & Development

A clear understanding of Acetanilide-¹⁵N's solubility directly informs experimental design and execution.

-

Synthesis: For reactions involving Acetanilide-¹⁵N, a solvent must be chosen in which all reactants are sufficiently soluble at the reaction temperature to ensure a homogeneous mixture and optimal reaction rates. Acetone, ethanol, or chloroform are often suitable choices.

-

Purification by Recrystallization: The significant difference in acetanilide's solubility in hot versus cold water or ethanol makes these ideal solvents for recrystallization.[7][19] One can dissolve the crude Acetanilide-¹⁵N in a minimal amount of boiling solvent and then cool the solution slowly to obtain high-purity crystals.

-

Analytical Sample Preparation: For ¹⁵N NMR spectroscopy, a deuterated solvent that can dissolve the compound at a sufficient concentration (typically >5-10 mg/mL) is required. Based on the data, deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆) would be excellent choices. Deuterated water (D₂O) would be a poor choice unless the sample is heated.

Conclusion

Acetanilide-¹⁵N is a vital tool for advanced chemical and biological research. This guide establishes that its solubility profile can be confidently represented by the data for unlabeled acetanilide, as the heavy-atom isotope effect is negligible for practical applications. Its dual polar-nonpolar nature dictates a varied solubility across common laboratory solvents, being highly soluble in polar organic solvents like ethanol and acetone, moderately soluble in weakly polar solvents like diethyl ether, and poorly soluble in nonpolar aliphatic solvents like hexane. The compound's temperature-dependent solubility, particularly in water, is a key property that can be exploited for effective purification. The provided data and protocols empower researchers to make informed decisions, ensuring the successful application of Acetanilide-¹⁵N in their work.

References

-

Wikipedia. Acetanilide. [Link]

-

PubChem. Acetanilide - Compound Summary (CID 904). National Institutes of Health. [Link]

-

OECD SIDS. ACETANILIDE CAS N°: 103-84-4. [Link]

-

ChemBK. Acetanilide. [Link]

-

Brainly. Is acetanilide soluble or insoluble in acetone at room temperature? [Link]

-

Brainly. Acetanilide is (soluble/insoluble) in ethanol at room temperature. [Link]

-

Chemistry For Everyone. What Is The Heavy-atom Isotope Effect? YouTube. [Link]

-

Science.gov. acetanilides: Topics by Science.gov. [Link]

-

NIH National Library of Medicine. Heavy Atom Labeled Nucleotides for Measurement of Kinetic Isotope Effects. [Link]

-

ChemRxiv. 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. [Link]

-

ResearchGate. Heavy-Atom Kinetic Isotope Effects: Primary Interest or Zero Point? [Link]

-

Brainly. Pre-Lab 2: Recrystallization Acetanilide is more soluble in ethyl acetate than in hexane. Why? [Link]

-

Isotopomers and Isotopologues. [Link]

-

ISOTOPOLOGUE VERSUS ISOTOPOMER. [Link]

-

NIH National Library of Medicine. Biochemistry, Dissolution and Solubility. [Link]

-

WebAssign. Thermodynamics of Salt Dissolution. [Link]

-

NIH National Library of Medicine. 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Chemistry LibreTexts. 8.2: Thermodynamics of Solutions. [Link]

-

Acetanilide. [Link]

-

LookChem. Acetanilide. [Link]

-

Dalal Institute. Isotope Effects. [Link]

-

Chemistry Stack Exchange. Best solvent for recrystallization of acetanilide? [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Acetanilide: Synthesis and Key Chemical Properties. [Link]

-

California State University, Northridge. Exp 1 - Recrystallization of Acetanilide. [Link]

Sources

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. What is Acetanilide used for? [synapse.patsnap.com]

- 3. How is acetanilide produced? What are its uses?_Chemicalbook [chemicalbook.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. depts.washington.edu [depts.washington.edu]

- 8. wsteinmetz.sites.pomona.edu [wsteinmetz.sites.pomona.edu]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. m.youtube.com [m.youtube.com]

- 11. webassign.net [webassign.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. isotope.com [isotope.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Foundational Role of Nitrogen Isotopes in Scientific Inquiry

A Technical Guide to the Natural Abundance of ¹⁵N and Its Significance in Labeling

Nitrogen is a cornerstone element of life, integral to the structure of amino acids, proteins, and nucleic acids. In nature, nitrogen exists primarily as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority, approximately 99.6%, is the lighter ¹⁴N isotope, while the heavier ¹⁵N isotope, possessing an additional neutron, constitutes a mere 0.36% to 0.4% of naturally occurring nitrogen.[][2][3] This profound disparity in natural abundance is not a limitation but a powerful feature that researchers exploit. By introducing molecules enriched with ¹⁵N into a biological system, scientists can use its distinct mass to trace, identify, and quantify molecules with exceptional precision.[4][][6] This technique, known as stable isotope labeling, has become an indispensable tool in fields ranging from proteomics and metabolomics to drug development and environmental science.[4][6]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles and applications of ¹⁵N labeling. We will delve into why the low natural abundance of ¹⁵N is critical to its function as a tracer, detail the core analytical techniques that leverage this isotope, provide actionable experimental protocols, and showcase its significance in advancing pharmaceutical research.

The Significance of Low Natural Abundance

The utility of ¹⁵N as a tracer is fundamentally linked to its scarcity. When a ¹⁵N-enriched compound is introduced into a system, it stands out against a very low natural background of ¹⁵N. This creates a high signal-to-noise ratio, allowing for the sensitive detection and quantification of the labeled molecules.[] Each enrichment of ¹⁵N provides a clear tracer signal, enabling the probing of metabolic pathways without significantly disturbing the endogenous isotopic pools.[]

In mass spectrometry (MS), for instance, a peptide containing naturally abundant nitrogen will have a specific mass-to-charge (m/z) ratio. The same peptide, when synthesized with ¹⁵N, will exhibit a predictable mass shift—one Dalton for every nitrogen atom replaced.[7] Because the natural ¹⁵N is so rare, the "unlabeled" peptide peak in the mass spectrum has very small satellite peaks from its natural isotopic distribution. This makes the distinct, shifted peak of the "heavy" ¹⁵N-labeled peptide easy to resolve and measure, forming the basis for highly accurate quantification.[][7]

Table 1: Natural Abundance of Key Stable Isotopes in Research

| Isotope | Natural Abundance (%) | Common Applications |

| ¹⁵N | ~0.37% | Protein/peptide quantification, metabolic flux analysis, NMR structural biology, drug metabolism studies. [3][7] |

| ¹³C | ~1.1% | Metabolic flux analysis, NMR structural biology, proteomics (SILAC). |

| ²H (D) | ~0.015% | Metabolic studies, drug pharmacokinetics (to alter metabolism). |

| ¹⁸O | ~0.2% | Protein turnover studies, enzyme kinetics. |

Core Analytical Techniques Leveraging ¹⁵N Labeling

The unique physical properties of ¹⁵N make it compatible with two of the most powerful analytical platforms in life sciences: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry-Based Quantification

Metabolic labeling with ¹⁵N is a cornerstone of quantitative proteomics.[8] In this approach, one population of cells or an entire organism is grown in a medium where the sole nitrogen source is ¹⁵N-enriched (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).[9] This results in a "heavy" proteome where nearly all nitrogen atoms are ¹⁵N.[10] This heavy proteome then serves as an ideal internal standard.[11]

A typical workflow involves mixing the heavy-labeled proteome with an unlabeled "light" (natural abundance) proteome from a control or experimental condition.[9] The combined sample is digested into peptides and analyzed by LC-MS. For each peptide, a pair of peaks will appear in the mass spectrum: one for the light version and one for the heavy version, separated by a mass difference determined by the number of nitrogen atoms in the peptide.[7] The ratio of the intensities of these peak pairs directly reflects the relative abundance of that protein in the two samples.[12] This method provides highly accurate and unbiased quantification because the light and heavy samples are combined early in the process, minimizing experimental variability.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The utility of ¹⁵N in NMR spectroscopy stems from its nuclear spin. ¹⁵N has a nuclear spin of 1/2, which gives rise to sharp, well-resolved NMR signals.[4] In contrast, the highly abundant ¹⁴N has a nuclear spin of 1 and a quadrupole moment, which causes significant line broadening, making it ill-suited for high-resolution structural studies.[9]

By preparing proteins with ¹⁵N enrichment, researchers can perform multidimensional NMR experiments (like the ¹H-¹⁵N HSQC) to study protein structure, dynamics, and interactions at atomic resolution.[6][14] Each peak in an ¹H-¹⁵N HSQC spectrum corresponds to a specific amide group in the protein's backbone, providing a unique fingerprint of the protein's folded state. This is invaluable for studying protein-ligand interactions in drug discovery, as the binding of a drug molecule will cause specific chemical shift perturbations in the NMR spectrum, allowing for the mapping of the binding site.[6]

Experimental Protocol: ¹⁵N Metabolic Labeling of Proteins in E. coli

This protocol provides a validated, step-by-step methodology for expressing a ¹⁵N-labeled protein in E. coli for downstream MS or NMR analysis. The causality behind each step is explained to ensure experimental integrity.

Objective: To achieve >98% ¹⁵N incorporation into a recombinant protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.

-

Rich medium (e.g., Luria-Bertani, LB).

-

M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

-

Sterile stock solutions: 20% glucose, 1M MgSO₄, 1M CaCl₂.

-

Nitrogen sources: ¹⁴NH₄Cl (for pre-culture) and ¹⁵NH₄Cl (for main culture, >99% purity).[9]

-

Appropriate antibiotic.

-

Inducing agent (e.g., IPTG).

Methodology:

-

Pre-culture Preparation (Day 1):

-

Inoculate 5-10 mL of rich medium (LB) containing the appropriate antibiotic with a single colony of the transformed E. coli.

-

Rationale: Starting in a rich medium ensures rapid and healthy initial cell growth to generate sufficient biomass for inoculating the main culture.

-

Incubate overnight at 37°C with vigorous shaking.

-

-

Adaptation to Minimal Medium (Day 2):

-

Prepare 100 mL of M9 minimal medium using ¹⁴NH₄Cl as the nitrogen source.

-

Inoculate this medium with the overnight pre-culture to an optical density at 600 nm (OD₆₀₀) of ~0.05.

-

Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Rationale: This adaptation step acclimatizes the cells to the minimal medium, preventing a long lag phase when transferred to the final ¹⁵N-containing medium.

-

-

Main Culture and Labeling (Day 2):

-

Prepare 1 L of M9 minimal medium in a sterile flask, but use ¹⁵NH₄Cl as the sole nitrogen source.[9]

-

Harvest the cells from the adaptation culture by centrifugation (e.g., 5000 x g for 10 min).

-

Discard the supernatant and gently resuspend the cell pellet in a small volume of the ¹⁵N-M9 medium. Use this to inoculate the 1 L ¹⁵N-M9 culture.

-

Rationale: Harvesting and resuspending the cells is a critical step to remove all traces of the ¹⁴N medium, ensuring the highest possible level of ¹⁵N incorporation.

-

Grow the main culture at 37°C with vigorous shaking.

-

-

Induction and Expression:

-

Monitor the cell growth by measuring the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding the inducing agent (e.g., IPTG to a final concentration of 0.5-1 mM).

-

Reduce the temperature (e.g., to 18-25°C) and continue incubation for several hours or overnight.

-

Rationale: Lowering the temperature after induction often improves protein solubility and proper folding.

-

-